MF-766
Overview
Description
MF766 is a highly potent, selective, and orally active antagonist of the prostaglandin E2 receptor subtype EP4. It has a binding affinity (Ki) of 0.23 nM and behaves as a full antagonist with an IC50 of 1.4 nM (shifted to 1.8 nM in the presence of 10% human serum) in functional assays . MF766 is primarily used in cancer and inflammation research due to its ability to modulate immune responses and inhibit tumor growth .
Preparation Methods
The preparation of MF766 involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions, including the formation of key intermediates and their subsequent coupling. The industrial production methods for MF766 are designed to ensure high purity and yield, often involving advanced techniques such as chromatography and crystallization .
Chemical Reactions Analysis
MF766 undergoes various types of chemical reactions, including:
Oxidation: MF766 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to yield reduced forms.
Substitution: MF766 can undergo substitution reactions where functional groups are replaced with other groups. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts. .
Scientific Research Applications
MF766 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the EP4 receptor and its role in various chemical pathways.
Biology: Employed in research to understand the biological functions of the EP4 receptor and its involvement in immune responses.
Medicine: Investigated for its potential therapeutic applications in treating cancer and inflammatory diseases.
Industry: Utilized in the development of new drugs targeting the EP4 receptor and related pathways
Mechanism of Action
MF766 exerts its effects by selectively binding to and antagonizing the EP4 receptor, a subtype of the prostaglandin E2 receptor. This interaction inhibits the receptor’s activity, leading to a reduction in prostaglandin E2-mediated immune suppression. The molecular targets and pathways involved include the modulation of CD8+ T cells, natural killer cells, and conventional dendritic cells. MF766 also induces M1-like macrophage reprogramming and reduces granulocytic myeloid-derived suppressor cells in the tumor microenvironment .
Comparison with Similar Compounds
MF766 is unique due to its high potency and selectivity for the EP4 receptor. Similar compounds include:
ONO-AE3-208: Another EP4 antagonist with different binding affinities and selectivity profiles.
L-161982: An EP4 antagonist used in similar research applications but with varying efficacy and potency.
AZD1981: A compound targeting the EP4 receptor with distinct pharmacokinetic properties
MF766 stands out due to its superior binding affinity and functional antagonism, making it a valuable tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
4-[1-[[1-[[4-(trifluoromethyl)phenyl]methyl]indole-7-carbonyl]amino]cyclopropyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21F3N2O3/c28-27(29,30)21-8-4-17(5-9-21)16-32-15-12-18-2-1-3-22(23(18)32)24(33)31-26(13-14-26)20-10-6-19(7-11-20)25(34)35/h1-12,15H,13-14,16H2,(H,31,33)(H,34,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXAZFCPGFKANL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)C(=O)O)NC(=O)C3=CC=CC4=C3N(C=C4)CC5=CC=C(C=C5)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1050656-06-8 | |
Record name | MF-766 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1050656068 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MF-766 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86KF5VSV88 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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